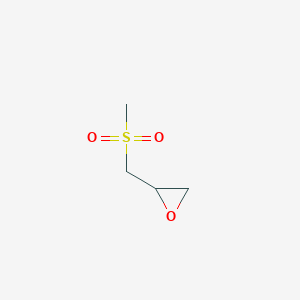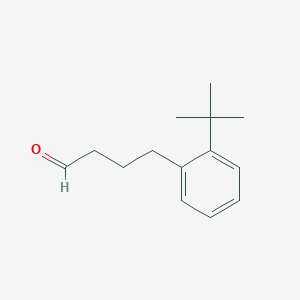
4-(2-tert-Butylphenyl)butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-tert-Butylphenyl)butanal is an organic compound with the molecular formula C14H20O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a butyl chain, which is further substituted with a tert-butylphenyl group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-tert-Butylphenyl)butanal typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-tert-butylbenzene and butanal.
Friedel-Crafts Alkylation: The first step involves the Friedel-Crafts alkylation of 2-tert-butylbenzene with butanal in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). This reaction forms the intermediate 4-(2-tert-Butylphenyl)butanol.
Oxidation: The intermediate 4-(2-tert-Butylphenyl)butanol is then oxidized to this compound using an oxidizing agent like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automation can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(2-tert-Butylphenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 4-(2-tert-Butylphenyl)butanoic acid, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 4-(2-tert-Butylphenyl)butanol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, such as Grignard reagents, to form secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophilic Addition: Grignard reagents (RMgX), organolithium reagents (RLi).
Major Products Formed
Oxidation: 4-(2-tert-Butylphenyl)butanoic acid.
Reduction: 4-(2-tert-Butylphenyl)butanol.
Nucleophilic Addition: Secondary alcohols with various substituents.
科学的研究の応用
4-(2-tert-Butylphenyl)butanal has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and resins.
Industrial Chemistry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 4-(2-tert-Butylphenyl)butanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(4-tert-Butylphenyl)butanal: This compound is structurally similar but differs in the position of the tert-butyl group on the phenyl ring.
4-tert-Butylbenzaldehyde: This compound has a similar aromatic ring but lacks the butyl chain.
4-(4-tert-Butylphenyl)-2-butanone: This compound has a ketone group instead of an aldehyde group.
Uniqueness
4-(2-tert-Butylphenyl)butanal is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its steric hindrance, affecting its reactivity and interactions with other molecules. Additionally, the aldehyde group provides a versatile functional site for various chemical transformations.
特性
CAS番号 |
62518-67-6 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC名 |
4-(2-tert-butylphenyl)butanal |
InChI |
InChI=1S/C14H20O/c1-14(2,3)13-10-5-4-8-12(13)9-6-7-11-15/h4-5,8,10-11H,6-7,9H2,1-3H3 |
InChIキー |
BCPRWDBZQCPECX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC=C1CCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


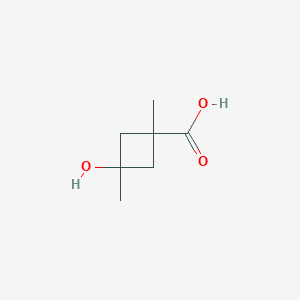
![3-[(2-Fluoropyridin-3-YL)oxy]propan-1-amine](/img/structure/B13598454.png)
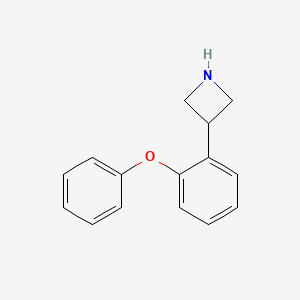


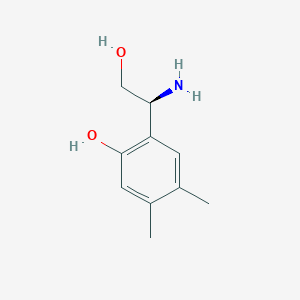

![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13598499.png)




